Benzoic acid;non-1-en-4-ol
Description
Benzoic Acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a food preservative, pharmaceutical intermediate, and precursor for synthesizing derivatives like parabens and benzoyl chloride . Its antimicrobial properties arise from its ability to disrupt microbial membrane integrity and inhibit enzyme activity. Studies highlight its presence in dairy products like yogurt, with concentrations ranging from 5.29–20.72 mg kg⁻¹, independent of geographical origin or animal breed .
Non-1-en-4-ol (C₉H₁₈O) is a monounsaturated alcohol with a hydroxyl group at position 4 and a double bond at position 1. It is primarily used in organic synthesis, such as in the enantiodivergent synthesis of aspercyclide C, where it serves as a key intermediate via Mitsunobu inversion and esterification . Limited data exist on its standalone applications, but its structural analogs are prevalent in fragrance and pharmaceutical industries.
Properties
CAS No. |
133621-30-4 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
benzoic acid;non-1-en-4-ol |
InChI |
InChI=1S/C9H18O.C7H6O2/c1-3-5-6-8-9(10)7-4-2;8-7(9)6-4-2-1-3-5-6/h4,9-10H,2-3,5-8H2,1H3;1-5H,(H,8,9) |
InChI Key |
VQFXERANHKJFEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CC=C)O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
From Benzoic Acid and Non-1-en-4-ol: The compound can be synthesized by esterification of benzoic acid with non-1-en-4-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Grignard Reaction: Another method involves the reaction of a Grignard reagent derived from non-1-en-4-ol with benzoyl chloride.
Industrial Production Methods
Industrial production of benzoic acid;non-1-en-4-ol typically involves the catalytic oxidation of toluene to produce benzoic acid, followed by esterification with non-1-en-4-ol. Catalysts such as vanadium pentoxide or manganese and cobalt acetates are commonly used in the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzoic acid;non-1-en-4-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzoic acid;non-1-en-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its antimicrobial properties and potential use in preserving biological samples.
Industry: Utilized in the production of plasticizers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid;non-1-en-4-ol involves its interaction with cellular components. Benzoic acid is known to inhibit the growth of mold, yeast, and some bacteria by disrupting their cellular processes . Non-1-en-4-ol, being an unsaturated alcohol, can interact with various enzymes and proteins, affecting their function. The combined effects of these two components result in the compound’s overall biological activity.
Comparison with Similar Compounds
Benzoic Acid vs. Other Organic Acids
Extraction Efficiency: Benzoic acid exhibits superior extraction rates (>98% in <5 minutes) compared to acetic acid due to its higher distribution coefficient (m) in emulsion liquid membrane systems. Phenol shares similar rapid extraction kinetics, attributed to their lipophilicity and solubility in membrane phases .
| Compound | Extraction Rate (5 min) | Distribution Coefficient (m) | Effective Diffusivity (m²/s) |
|---|---|---|---|
| Benzoic acid | >98% | 1.43 ± 0.44 | 1.57 × 10⁻⁹ |
| Acetic acid | <50% | 0.58 ± 0.19 | 1.23 × 10⁻⁹ |
| Phenol | >98% | 1.57 ± 0.39 | 0.89 × 10⁻⁹ |
Source :
Reactivity and Solubility :
- Kinetics : Benzoic acid’s reactivity in aqueous solutions follows the equation:
$\log k = –0.58 + (1.43 \pm 0.44)π^* + (1.57 \pm 0.19)α – (2.23 \pm 0.39)β$ (R² = 0.940), where π*, α, and β represent solvent polarity, hydrogen-bond donation, and basicity, respectively . - Solubility: In ethanol-water mixtures, benzoic acid’s solubility correlates with temperature and solvent composition, achieving a mean percentage deviation (MPD) of 4.6% when modeled .
Biological Activity :
Substituents on benzoic acid (e.g., –OH, –CH₃, –Cl) enhance proteostasis modulation. For example, 4-hydroxybenzoic acid activates ubiquitin-proteasome and autophagy-lysosome pathways, making it a candidate for anti-aging therapies . Derivatives like 4-nitrobenzoic acid inhibit CoQ10 biosynthesis in yeast, highlighting structure-activity dependencies .
Non-1-en-4-ol vs. Similar Alcohols
Limited data exist for non-1-en-4-ol, but its synthesis from L-(+)-tartaric acid involves Mitsunobu inversion to produce enantiomers critical for aspercyclide C . Comparatively, geraniol (a monoterpene alcohol) and 1-octen-3-ol (a fungal volatile) share applications in fragrances and agrochemicals, though non-1-en-4-ol’s unsaturated chain may confer unique stereochemical flexibility in synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
